N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both oxadiazole and thiophene moieties in its structure contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxadiazole-thiophene intermediate with an acylating agent, such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Due to its unique electronic properties, it is studied for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the oxadiazole and thiophene rings, affecting its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical and physical properties.
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, leading to differences in electronic properties and reactivity.
Properties
IUPAC Name |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-11(2)8-12(7-10)15-18-19-16(21-15)17-14(20)9-13-4-3-5-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLJECQVXDRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.